5-(azidomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole
Overview
Description
“5-(azidomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” is a chemical compound with diverse applications in scientific research. It is used for pharmaceutical testing and has a molecular formula of C9H9N5S.
Synthesis Analysis
Thiophene derivatives, including “this compound”, can be synthesized using various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other synthetic methods include the Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur atom . The molecular structure of “this compound” includes a thiophene ring, which is essential for its properties and applications .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, they can be arylated at C2 with low catalyst loading of a bis(alkoxo)palladium complex . They can also undergo dehydration and sulfur cyclization with elemental sulfur (S8) or EtOCS2K .Mechanism of Action
Target of Action
Similar compounds with a thiophene moiety have been reported to exhibit enzyme inhibitory and antitumor activities .
Mode of Action
Compounds with a thiophene moiety have been found to exhibit diverse biological efficiency .
Biochemical Pathways
Compounds with a thiophene moiety have been associated with a wide range of therapeutic properties .
Result of Action
Compounds with a thiophene moiety have been reported to exhibit anti-inflammatory and antioxidant activities .
Action Environment
The synthesis of similar compounds has been reported to be influenced by factors such as temperature and the presence of a catalyst .
Properties
IUPAC Name |
5-(azidomethyl)-1-methyl-3-thiophen-3-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5S/c1-14-8(5-11-13-10)4-9(12-14)7-2-3-15-6-7/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMJNWFEZJOPNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CSC=C2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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